4-Pent-1-enylbenzoic acid
Overview
Description
4-Pent-1-enyl-benzoic acid, also known as 4-[(1E)-1-pentenyl]benzoic acid, is an organic compound with the molecular formula C12H14O2. It belongs to the family of benzoic acids and is characterized by a pentenyl group attached to the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-pent-1-enyl-benzoic acid typically involves the reaction of benzaldehyde with pentenal under acidic conditions. Proper catalyst and temperature control are required to achieve a high yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for 4-pent-1-enyl-benzoic acid are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Pent-1-enyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pentenyl group to a pentyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-pentyl-benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
4-Pent-1-enyl-benzoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-pent-1-enyl-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Pentyl-benzoic acid: Similar structure but with a saturated pentyl group instead of a pentenyl group.
4-Methyl-benzoic acid: Contains a methyl group instead of a pentenyl group.
4-Ethyl-benzoic acid: Contains an ethyl group instead of a pentenyl group.
Uniqueness: 4-Pent-1-enyl-benzoic acid is unique due to the presence of the pentenyl group, which imparts distinct chemical and physical properties. This unsaturated group allows for additional chemical reactivity, making it a versatile intermediate in organic synthesis. Its potential biological activities also distinguish it from other benzoic acid derivatives .
Properties
IUPAC Name |
4-pent-1-enylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYZZVKPJHDAOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308177 | |
Record name | 4-(1-Penten-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936498-11-2 | |
Record name | 4-(1-Penten-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936498-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Penten-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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